RN4 vs. IAA and RN3: Differential AUX/IAA Protein Degradation Selectivity in Yeast Two‑Hybrid Interaction Assays
RN4 selectively promotes the interaction between TIR1 and only a specific subset of AUX/IAA proteins, in contrast to the natural auxin IAA, which broadly promotes interactions with nearly all AUX/IAA family members, and to RN3, which exhibits a different selectivity profile [1]. In quantitative yeast two‑hybrid (Y2H) β‑galactosidase assays, RN4 at 10 µM increased the TIR1–IAA7 interaction signal to approximately 15‑fold above the DMSO control, while the TIR1–IAA14 interaction remained near background levels, demonstrating a >10‑fold selectivity window between AUX/IAA substrates under identical conditions [1].
| Evidence Dimension | AUX/IAA protein interaction selectivity (TIR1‑dependent Y2H β‑galactosidase activity) |
|---|---|
| Target Compound Data | RN4 (10 µM): TIR1–IAA7 interaction ~15‑fold over DMSO; TIR1–IAA14 interaction <2‑fold over DMSO |
| Comparator Or Baseline | IAA (10 µM): TIR1–IAA7 and TIR1–IAA14 interactions both >20‑fold over DMSO. RN3 (10 µM): TIR1–IAA7 interaction ~8‑fold; TIR1–IAA14 interaction ~4‑fold |
| Quantified Difference | RN4 achieves >10‑fold selectivity between IAA7 and IAA14, whereas IAA shows <1.5‑fold difference and RN3 shows ~2‑fold difference |
| Conditions | Yeast two‑hybrid liquid β‑galactosidase assay; Arabidopsis TIR1 and individual AUX/IAA proteins; 10 µM compound; 16‑h incubation |
Why This Matters
This selectivity profile is the primary functional differentiator that qualifies RN4, rather than generic auxins or even RN3, for experiments aiming to isolate specific branches of auxin transcriptional regulation.
- [1] Vain T, Raggi S, Ferro N, et al. Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. Proc Natl Acad Sci U S A. 2019;116(13):6463-6472. doi:10.1073/pnas.1809037116 View Source
